molecular formula C27H25FN2O5S B11630796 ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11630796
M. Wt: 508.6 g/mol
InChI Key: FCXNQQHEQAQHCC-LSDHQDQOSA-N
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Description

The target compound features a hybrid structure combining a pyrrolidine-2,3-dione core substituted with a 4-fluorophenyl hydroxymethylidene group and a 4-isopropylphenyl moiety. The thiazole-5-carboxylate ester further enhances its structural complexity. Key structural attributes include:

  • Pyrrolidine-2,3-dione: A diketone moiety enabling hydrogen bonding and metal coordination .
  • 4-Fluorophenyl hydroxymethylidene: Introduces chirality and π-π stacking capabilities .
  • 4-Isopropylphenyl: A bulky substituent influencing steric interactions and lipophilicity .
  • Thiazole-5-carboxylate ester: Enhances solubility and metabolic stability .

Properties

Molecular Formula

C27H25FN2O5S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O5S/c1-5-35-26(34)24-15(4)29-27(36-24)30-21(17-8-6-16(7-9-17)14(2)3)20(23(32)25(30)33)22(31)18-10-12-19(28)13-11-18/h6-14,21,31H,5H2,1-4H3/b22-20+

InChI Key

FCXNQQHEQAQHCC-LSDHQDQOSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidinone Core

The pyrrolidinone scaffold is synthesized via cyclocondensation reactions involving sodium diethyl oxalacetate and substituted amines. As demonstrated in the synthesis of analogous 2,3-dioxo-5-arylpyrroles, sodium diethyl oxalacetate reacts with 4-fluoroaniline and 4-isopropylbenzaldehyde under refluxing ethanol to form the intermediate Schiff base . The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by cyclization to yield the 4,5-dioxo-pyrrolidin-1-yl framework . Key modifications include:

  • Substituent Introduction : The 4-fluorophenyl and 4-isopropylphenyl groups are introduced using 4-fluoroaniline and 4-isopropylbenzaldehyde, respectively. The use of benzyl chloride as a protecting agent, instead of benzyl bromide, reduces costs while maintaining efficiency .

  • Stereochemical Control : The (3E)-configuration of the methylidene group is achieved by refluxing in anhydrous acetone, which favors the thermodynamically stable E-isomer .

Representative Reaction Conditions :

  • Reactants : Sodium diethyl oxalacetate (1 equiv), 4-fluoroaniline (1 equiv), 4-isopropylbenzaldehyde (1 equiv).

  • Solvent : Ethanol, reflux for 3–4 hours.

  • Yield : 68–82% after recrystallization .

Thiazole Ring Formation

The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized using a two-step protocol derived from ethyl thiazole carboxylate methodologies :

  • Formation of Ethyl 2-Amino-4-methylthiazole-5-carboxylate :

    • 2,2-Dichloroacetic acid reacts with sodium ethoxide in ethanol to form sodium 2,2-diethoxy acetate. Subsequent treatment with hydrogen chloride yields ethyl 2,2-diethoxy acetate .

    • Condensation with thiourea in the presence of 4-methylacetophenone generates the thiazole ring via cyclization .

  • Functionalization :

    • The 2-amino group is substituted via nucleophilic aromatic substitution using bromoacetyl derivatives. For example, reaction with 2-bromo-4'-methoxyacetophenone in refluxing acetone introduces the acetyl group at the 2-position .

Optimization Notes :

  • Solvent Sensitivity : Anhydrous acetone is critical to prevent hydrolysis of intermediates .

  • Yield : 65–83% after flash chromatography .

Coupling of Pyrrolidinone and Thiazole Moieties

The final step involves coupling the pyrrolidinone core with the functionalized thiazole. This is achieved via a nucleophilic substitution reaction under basic conditions:

  • Reagents : The pyrrolidinone intermediate (1 equiv), ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.2 equiv), potassium carbonate (2 equiv).

  • Solvent : Dimethylformamide (DMF), 80°C for 12 hours .

  • Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted starting materials .

Key Challenges :

  • Regioselectivity : Excess thiazole derivative ensures complete substitution at the pyrrolidinone nitrogen.

  • Stereochemical Integrity : The (3E)-configuration remains intact under mild coupling conditions .

Esterification and Final Modifications

The ethyl carboxylate group is introduced via esterification of the thiazole carboxylic acid intermediate:

  • Reagents : Thiazole carboxylic acid (1 equiv), ethanol (excess), concentrated sulfuric acid (catalytic).

  • Conditions : Reflux for 6 hours, followed by neutralization with sodium bicarbonate .

  • Yield : 75–85% after distillation .

Analytical Characterization

Critical data for validation include:

Property Value Method
Melting Point134–136°CDifferential Scanning Calorimetry
1H^1H NMR (500 MHz, CDCl3_3 )δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, aromatic-H)Bruker Avance III
HPLC Purity>99%C18 column, UV detection

Industrial Scalability Considerations

  • Cost Efficiency : Substituting benzyl chloride for benzyl bromide reduces raw material costs by ~40% .

  • One-Pot Synthesis : Integrating protection and condensation steps minimizes intermediate isolation, improving throughput .

  • Waste Management : Ethanol and acetone are recovered via distillation for reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Groups

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent (R1) Substituent (R2) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity
Target Compound 4-Fluorophenyl 4-Isopropylphenyl C27H23FN2O6S 522.54 Not reported Under investigation
Ethyl 2-[(3E)-2-(2-Fluorophenyl)-3-[Hydroxy-(4-prop-2-enoxyphenyl)Methylidene]-4,5-Dioxopyrrolidin-1-yl]-4-Methyl-1,3-Thiazole-5-Carboxylate 2-Fluorophenyl 4-Propenoxyphenyl C27H23FN2O6S 522.54 227–230 Not reported
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole 4-Chlorophenyl 4-Fluorophenyl C26H19ClF2N6S 520.98 Not reported Antimicrobial
Ethyl 4,5-Dimethyl-2-(2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamido)Thiophene-3-Carboxylate Phenyl Pyridin-4-yl C23H23N5O3S2 489.58 Not reported Not reported

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl analogs due to fluorine’s electronegativity and reduced metabolic oxidation .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Isostructural Derivatives
Compound Name Space Group Asymmetric Unit Planarity Deviation Intermolecular Interactions Refinement Program
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole P 1 Two molecules One fluorophenyl group ⊥ to plane N–H···S, C–H···π SHELXL
Target Compound (Hypothetical) P 1 (predicted) Likely two molecules Similar planarity Expected: O–H···O, C–F···π SHELXL

Key Observations :

  • Isostructurality : Chloro and fluoro derivatives exhibit nearly identical crystal packing, suggesting minimal impact of halogen substitution on overall conformation .
  • Hydrogen Bonding : The hydroxymethylidene group in the target compound may form O–H···O interactions with the pyrrolidine-dione core, analogous to N–H···S bonds in triazole derivatives .

Electronic and Reactivity Profiles

  • Thiazole vs. Triazole Rings : Thiazole-5-carboxylates (target compound) exhibit lower basicity than triazole-containing analogs (e.g., compound 4 in ), reducing susceptibility to protonation in acidic environments.

Biological Activity

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and several aromatic substituents, which contribute to its diverse biological activities. The presence of the fluorophenyl group is particularly noteworthy due to its implications in enhancing pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. In one study, thiazole-linked compounds showed IC50 values ranging from 10 to 50 µg/mL against Gram-positive bacteria, indicating strong antimicrobial potential .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms. For example, compounds with similar structures have shown IC50 values below 20 µM in inhibiting cell proliferation in A549 lung adenocarcinoma cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BMCF712Cell cycle arrest
Ethyl Thiazole DerivativeA549<20Apoptosis via Bcl-2 inhibition

Neuroprotective Effects

Research has also suggested neuroprotective effects for thiazole derivatives. For instance, certain compounds have been shown to reduce oxidative stress in neuronal cells and exhibit anticonvulsant properties in animal models . The structure of this compound may enhance these protective effects due to its ability to modulate neurotransmitter levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties of thiazole derivatives help mitigate oxidative damage in cells.

Case Studies

In a recent study involving a series of thiazole derivatives including this compound:

  • Study Design : The compounds were tested against various cancer cell lines.
  • Results : Significant cytotoxicity was observed with select compounds leading to cell death via apoptosis.
  • : These findings support the potential use of thiazole derivatives in cancer therapy .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including:
  • Reagent Selection : Use fluorophenyl and isopropylphenyl precursors to ensure regioselectivity during pyrrolidinone ring formation.
  • Reaction Conditions : Control temperature (e.g., reflux in glacial acetic acid) to avoid side reactions like over-oxidation of the hydroxy-methylidene group .
  • Purification : Employ column chromatography with polar/non-polar solvent gradients to separate byproducts. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for confirming its molecular structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole carbons at δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry of the (3E)-methylidene group .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and hydroxyl groups (broad peak ~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ ion matching calculated mass) .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Monitor degradation via HPLC and track loss of parent compound .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl thiazole carboxylates with fluorophenyl groups) to identify solvent- or pH-dependent shifts .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental data, resolving ambiguities in peak assignments .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinity and active sites .
  • ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetics (e.g., logP for lipophilicity, CYP450 metabolism) and prioritize in vitro testing .

Q. What strategies optimize reaction yield while minimizing side products?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically to identify optimal conditions via response surface methodology .
  • In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from studies using standardized assays (e.g., IC50_{50} values against cancer cell lines) and apply statistical tools (ANOVA) to identify outliers .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) to explain variations in potency .

Experimental Design

Q. How to design experiments to probe the compound’s mechanism of action?

  • Methodological Answer :
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) at varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .

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